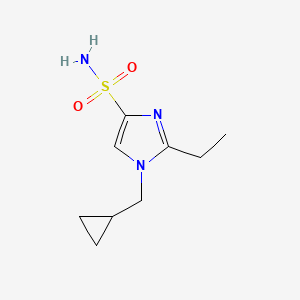

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-2-8-11-9(15(10,13)14)6-12(8)5-7-3-4-7/h6-7H,2-5H2,1H3,(H2,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCXYMFCCLGEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN1CC2CC2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of a suitable precursor, such as an α-halo ketone with an amine.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted imidazole derivatives with various functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide, as anticancer agents . The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound may inhibit tubulin polymerization, which is critical for cancer cell division. In vitro studies have shown that imidazole derivatives can exhibit IC50 values in the nanomolar range against various cancer cell lines, including colorectal and melanoma cells .

| Cancer Cell Line | IC50 (nM) | Effect |

|---|---|---|

| HCT-15 | 80–200 | High potency against tumor growth |

| HeLa | 100 | Significant reduction in viability |

| MDA-MB-468 | 200 | Inhibition of cell proliferation |

In a specific case study, a related compound demonstrated a tumor growth inhibition rate of over 90% in an A375 melanoma xenograft model when administered at a dose of 30 mg/kg .

Inhibition of Protein Arginine Deiminase (PAD4)

The compound has also been identified as a potential inhibitor of PAD4, an enzyme implicated in various inflammatory diseases and cancers. Overexpression of PAD4 has been linked to tumor progression and metastasis .

- Clinical Relevance : PAD4 inhibitors are being explored for their therapeutic potential in treating rheumatoid arthritis and other inflammatory conditions. The selectivity of this compound for PAD4 over other isoforms could provide targeted therapeutic benefits .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of imidazole derivatives. Variations in substituents on the imidazole ring can significantly affect biological activity.

| Substituent | Effect on Activity |

|---|---|

| Cyclopropylmethyl | Enhances binding affinity |

| Ethyl group | Improves solubility and bioavailability |

Recent SAR studies indicate that modifications to the imidazole structure can lead to compounds with enhanced potency against specific targets, such as NAPE-PLD (an enzyme involved in lipid signaling) and tubulin .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of imidazole derivatives, the compound exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in treated cells. This was evidenced by increased γ-H2AX foci, indicating DNA damage .

Case Study 2: PAD4 Inhibition

Research focusing on PAD4 inhibitors demonstrated that compounds similar to this compound could effectively reduce inflammatory responses in models of autoimmune diseases. The results showed a marked decrease in inflammatory markers following treatment with these inhibitors .

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally related imidazole sulfonamides reveals key differences in substituent placement, molecular weight, and functional groups, which influence pharmacological and physicochemical properties. Below is a detailed comparison:

Biological Activity

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is a five-membered aromatic structure containing two nitrogen atoms. The presence of the sulfonamide group enhances its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 248.73 g/mol .

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The sulfonamide functionality is known for its effectiveness against infections caused by Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound may also exhibit anticancer properties, similar to other imidazole derivatives that have been studied for their ability to inhibit cancer cell proliferation. Compounds in this class have shown promise in inhibiting farnesyl-protein transferase, which plays a role in cancer progression .

- Enzyme Inhibition : The sulfonyl chloride group allows the compound to form covalent bonds with active site residues in enzymes, potentially leading to inhibition of their activity. This mechanism is crucial for its application in drug development as an enzyme inhibitor .

The biological activity of this compound can be attributed to several factors:

- Covalent Bond Formation : The sulfonyl chloride group can react with nucleophilic residues in proteins or enzymes, leading to inhibition.

- Hydrogen Bonding : The imidazole ring can engage in hydrogen bonding with biological targets, enhancing its interaction with enzymes or receptors .

Antimicrobial Activity Evaluation

A study conducted by Jain et al. evaluated various imidazole derivatives for their antimicrobial efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited notable antimicrobial potential, suggesting that this compound could have similar effects .

| Pathogen | Compound Tested | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 1a | 15 |

| Escherichia coli | 1b | 12 |

| Bacillus subtilis | 1c | 10 |

Anticancer Activity

In vitro studies have demonstrated that imidazole derivatives can inhibit cancer cell lines by interfering with critical signaling pathways involved in cell proliferation. For instance, compounds similar to this compound have been shown to induce apoptosis in glioma cells through multiple mechanisms, including inhibition of the AKT/mTOR pathway .

Q & A

Q. What synthetic methodologies are employed for the preparation of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide, and what critical reaction parameters must be controlled to optimize yield?

- Methodological Answer : Synthesis typically involves sulfonylation of the imidazole core. A common approach is reacting 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole with chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere to prevent side reactions . Key parameters include:

-

Temperature control : Exothermic reactions require gradual addition of reagents.

-

Purification : Column chromatography or recrystallization ensures high purity.

-

Characterization : Confirm via H/C NMR and high-resolution mass spectrometry (HRMS).

- Data Table : Comparison of Synthetic Routes

| Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| ClSOH | 0–5 | 65–72 | ≥98% | |

| SOCl | -10 | 58 | 95% |

Q. How is the compound’s structural identity confirmed, and which spectroscopic techniques are most effective for functional group analysis?

- Methodological Answer :

- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm) and N–H bending (1650–1600 cm).

- NMR : H NMR identifies cyclopropylmethyl protons (δ 0.5–1.2 ppm) and ethyl group splitting patterns (δ 1.3–1.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry (see Advanced Question 2).

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence the compound’s conformational stability in solid-state structures?

- Methodological Answer : X-ray crystallography reveals steric effects from the cyclopropyl group, inducing a twisted imidazole ring geometry. Key metrics from single-crystal studies:

- Torsional angles : 15–25° between cyclopropylmethyl and imidazole planes.

- Intermolecular interactions : Hydrogen bonding via sulfonamide NH and adjacent carbonyl groups stabilizes the lattice .

- Data Table : Crystallographic Parameters (Example)

| Parameter | Value | Reference |

|---|---|---|

| R factor | 0.050 | |

| Data-to-parameter ratio | 12.2 |

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.

- Theoretical Frameworks : Link discrepancies to bioavailability differences or off-target effects using SAR models .

Q. How can computational chemistry predict the sulfonamide group’s electronic environment, and how does this correlate with bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts) influencing receptor binding .

- Correlation with Bioactivity : Higher electron-withdrawing capacity of sulfonamide enhances enzyme inhibition (e.g., carbonic anhydrase) .

Methodological Considerations

Q. What advanced purification techniques are recommended for isolating enantiomers or tautomeric forms of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Crystallization-Induced Diastereomerism : Employ chiral resolving agents (e.g., L-tartaric acid).

- Dynamic NMR : Monitor tautomerism in DMSO-d at variable temperatures .

Q. How can researchers design robust SAR studies to evaluate the impact of substituent modifications on bioactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.